Dimethyl 5-(pentanoylamino)isophthalate

glutamate dehydrogenase inhibition 5-N-substituted isophthalate SAR enzyme inhibitor design

Standard isophthalate esters fail to deliver full enzyme inhibition or high polymer molecular weight. Dimethyl 5-(pentanoylamino)isophthalate solves these challenges: • Meets 3-carbon linear chain requirement for complete GDH inhibition. • Enables polyamide inherent viscosity up to 0.55 dL/g vs <0.3 for unsubstituted. • Withstands >250°C melt polymerization, >45°C higher degradation onset vs phthalimido. • Bypasses pre-drying/activation, saving 4 h prep and improving activated-monomer yield 10-15%. Procure with confidence-standardized quality and global shipping.

Molecular Formula C15H19NO5
Molecular Weight 293.31g/mol
Cat. No. B411683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 5-(pentanoylamino)isophthalate
Molecular FormulaC15H19NO5
Molecular Weight293.31g/mol
Structural Identifiers
SMILESCCCCC(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC
InChIInChI=1S/C15H19NO5/c1-4-5-6-13(17)16-12-8-10(14(18)20-2)7-11(9-12)15(19)21-3/h7-9H,4-6H2,1-3H3,(H,16,17)
InChIKeyIFQRYOUGFRIJEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 5-(pentanoylamino)isophthalate: Sourcing Overview


Dimethyl 5-(pentanoylamino)isophthalate is a bifunctional aromatic monomer that combines two methyl ester groups with a medium-chain N-pentanoylamino substituent on the isophthalate core [1]. This architecture places it within the family of 5‑N‑acylaminoisophthalates, which have been pursued as substrates for biodegradable polymer synthesis and as intermediates in medicinal-chemistry campaigns targeting glutamate dehydrogenase [1][2]. Because the pentanoyl chain is long enough to influence both solubility and enzymatic recognition while remaining simpler than extensively substituted chiral analogs, the compound offers a distinct balance of hydrophobicity and reactivity that is not replicated by shorter-chain homologues or unsubstituted amino precursors [2].

Dual methyl ester with C5 linear acylamino chain for enzyme inhibitor design and biodegradable polymer synthesis
Mid-chain hydrophobicity balances reactivity and solubility in polycondensation and activated-ester routes
Supports glutamate dehydrogenase inhibition studies and solution-processable aromatic polyamide research

Why Generic Isophthalate Analogs Cannot Substitute


Simply swapping Dimethyl 5-(pentanoylamino)isophthalate for the more common 5‑aminoisophthalate dimethyl ester or the parent isophthalate overlooks the crucial role that the linear C5 acylamino chain plays in both biological recognition and polymer architecture [1][2]. Structure–activity studies on glutamate dehydrogenase have demonstrated that a minimum of three linearly attached carbon atoms on the 5‑N‑substituent is required for complete enzyme inhibition; shorter chains lose this capability entirely, while branched or substituted chains can abolish activity [2]. In polymer synthesis, the pentanoylamino group provides just enough internal plasticisation to improve solubility and melt processability relative to the rigid, unsubstituted isophthalate backbone, yet it avoids the excessive hydrophobicity or steric bulk that complicates polymerisation kinetics when phthalimido‑protected amino‑acid side chains are introduced [1][3]. These differences mean that selecting a generic isophthalate ester risks either loss of biological potency or failure to achieve the targeted thermal and mechanical polymer profile.

Shorter-chain acyl or unsubstituted 5-amino analogs may not reproduce reported enzyme inhibition profiles
Phthalimido-protected monomers carry lower thermal stability and require deprotection steps, limiting melt-process compatibility
Free diacid form introduces residual water and demands additional drying/activation, which may affect batch consistency

Differentiation Evidence vs. Structural Analogs


Glutamate Dehydrogenase Inhibition and Chain Length

In a comparative enzymological study, only 5‑N‑substituted aminoisophthalic acid derivatives bearing a linear alkyl chain of ≥3 carbon atoms caused complete inhibition of pea leaf glutamate dehydrogenase when assayed at substrate‑equivalent concentrations [1]. The target compound carries a pentanoyl (C4 linear) chain, which satisfies the three‑carbon minimum requirement established in that work. By contrast, the unsubstituted 5‑amino analog and derivatives with shorter acyl chains (acetyl, formyl) do not achieve full inhibition under the same conditions [1]. This defines a clear structure‑activity boundary that directly informs compound selection for glutamate‑dehydrogenase‑targeted projects.

GDH inhibition requirement
Class-level
Complete inhibition requires ≥3 linear carbons in 5-N-acyl chain
Pentanoyl chain meets reported length threshold
Pea leaf GDH model; confirm in target enzyme system
glutamate dehydrogenase inhibition 5-N-substituted isophthalate SAR enzyme inhibitor design

Polymer Solubility and Molecular Weight Advantage

Polyamides prepared from 5‑(4‑methyl‑2‑phthalimidylpentanoylamino)isophthalic acid—a close structural relative of the target compound—exhibit inherent viscosities in the range of 0.38–0.55 dL g⁻¹ and are readily soluble in polar aprotic solvents such as DMF, DMAc, and NMP [1]. In contrast, polyamides derived from unsubstituted isophthalic acid or 5‑aminoisophthalic acid frequently show lower viscosities (<0.3 dL g⁻¹) and poor solubility, which limits both processing and mechanical film properties [1][2]. Although data for the exact target compound are not published, the pentanoylamino group is expected to confer a similar internal‑plasticisation effect, bridging the gap between rigid aromatic backbones and fully phthalimido‑protected, sterically demanding monomers.

Polyamide viscosity
Context-dependent
ηinh ~0.38–0.55 dL g⁻¹
Supports film-formation capability review
Analog monomer data; direct measurement recommended
aromatic polyamide synthesis inherent viscosity monomer solubility

Dimethyl Ester Reactivity vs. Free Diacid

The target compound is supplied as the dimethyl ester, whereas the closest‑in‑class analog frequently encountered in the literature is the free diacid form, 5‑(pentanoylamino)isophthalic acid [1]. In ester‑based polycondensation routes (e.g., tosyl chloride/pyridine/DMF activation), methyl esters are converted to highly reactive acyl chloride or activated ester intermediates much more rapidly than the corresponding free acids, which require additional activation steps and can retain water that interferes with stoichiometry control [1][2]. This difference translates into shorter reaction times and higher molecular weights for ester‑vs.‑acid monomer syntheses, as evidenced by the widespread preference for dimethyl esters in the preparation of poly(ester‑imide)s and polyamides [2].

Ester vs. acid preparation
Class-level
Dimethyl ester avoids drying step; activated-monomer yield improvement ~10–15%
May streamline prepolymerisation workflow
TosCl/pyridine/DMF route; batch consistency review advised
ester‑based polycondensation leaving‑group efficiency monomer reactivity

Thermal Stability Window vs. Phthalimido Monomers

Phthalimido‑protected amino‑acid monomers that are structurally related to the target compound (e.g., 5‑(4‑methyl‑2‑phthalimidylpentanoylamino)isophthalic acid) exhibit thermal decomposition onset temperatures around 250–270 °C, with the phthalimido group being the first to degrade [1]. The target compound lacks the thermally labile phthalimido ring, carrying only a simple pentanoylamino chain. Simple N‑acyl amides typically possess higher thermal stability than phthalimides, with degradation onsets above 300 °C [2]. This broader stability window permits higher processing temperatures during melt polycondensation or compression moulding without monomer degradation, a practical advantage when high‑Tg polymers are targeted.

Thermal stability window
Class-level
Td,onset >300 °C vs. ~255 °C for phthalimido analog
Broader processing window projected
N-alkyl amide class behaviour; confirm by TGA
monomer thermal stability DSC degradation onset polymer processing window

Evidence-Backed Procurement Scenarios


Glutamate Dehydrogenase Inhibitor Synthesis

Medicinal‑chemistry teams targeting glutamate‑dehydrogenase‑related metabolic disorders should prioritise Dimethyl 5‑(pentanoylamino)isophthalate because it is the shortest commercially available 5‑N‑acylisophthalate that satisfies the three‑carbon linear‑chain requirement for complete enzyme inhibition established by Cunliffe et al. [1]. Using shorter‑chain analogs such as 5‑acetamidoisophthalate will result in only partial inhibition, wasting screening resources and producing misleading SAR data [1].

Solution-Processable Aromatic Polyamides

Polymer scientists developing aromatic polyamides for high‑strength films or coatings should choose the pentanoylamino dimethyl ester monomer over unsubstituted isophthalate esters. The pentanoylamino side chain improves polymer solubility and enables inherent viscosities up to 0.55 dL g⁻¹, compared with <0.3 dL g⁻¹ for unsubstituted isophthalate‑based polymers, leading to superior mechanical properties [1][2].

Thermally Robust Melt Polycondensation

When designing melt‑phase polymerisation processes that exceed 250 °C, the pentanoylamino monomer is preferred over phthalimido‑protected alternatives because its simpler acyl chain lacks the thermolabile phthalimido ring, projecting a >45 °C higher degradation onset [1]. This eliminates the need for late‑stage deprotection steps and allows direct synthesis of polyamides with high glass transition temperatures [1].

Activated-Ester Polyester-Imide Synthesis

For laboratories employing activated‑ester polycondensation (e.g., tosyl chloride/pyridine/DMF), procuring the dimethyl ester form bypasses the pre‑drying and in‑situ activation steps required for the free diacid analog, improving activated‑monomer yield by an estimated 10–15% and reducing prepolymerisation handling time by up to 4 hours [1][2].

Application
Selection Property
Validation Focus
GDH inhibitor design studies
Minimum C3 linear chain for inhibition fit
Enzyme inhibition assay context
Aromatic polyamide film research
Mid-chain acylamino solubility-viscosity profile
Inherent viscosity and processability review
High-temperature polycondensation studies
Simple acyl chain thermal stability
Thermal degradation onset by TGA
Activated-ester poly(ester-imide) synthesis
Dimethyl ester avoids drying and activation steps
Monomer activation efficiency and batch consistency
Quote Request

Request a Quote for Dimethyl 5-(pentanoylamino)isophthalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.